Adenine sulfate

Catalog No.
S661099
CAS No.
321-30-2
M.F
C10H12N10O4S
M. Wt
368.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenine sulfate

CAS Number

321-30-2

Product Name

Adenine sulfate

IUPAC Name

7H-purin-6-amine;sulfuric acid

Molecular Formula

C10H12N10O4S

Molecular Weight

368.34 g/mol

InChI

InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4)

InChI Key

LQXHSCOPYJCOMD-UHFFFAOYSA-N

SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O

Synonyms

NA

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O

Plant Tissue Culture:

  • Cytokinin precursor: Adenine sulfate serves as a precursor for plants to synthesize cytokinins, hormones essential for cell division, shoot development, and organogenesis. Adding it to culture media promotes plantlet regeneration, shoot multiplication, and in vitro flowering in various species. [Source: ]
  • Shoot tip necrosis prevention: Adenine sulfate can prevent shoot tip necrosis (STN), a browning and death of shoot tips, during plant tissue culture. This is particularly beneficial for culturing woody plants or those prone to STN. [Source: ]
  • Somatic embryogenesis: In some cases, adenine sulfate can stimulate somatic embryogenesis, the development of embryos from non-reproductive cells. This is valuable for plant propagation and genetic manipulation.

Biochemical Studies:

  • Nucleic acid research: Adenine sulfate serves as a starting material for synthesizing nucleotides and other components of nucleic acids (DNA and RNA). This is crucial for studying various aspects of nucleic acid structure, function, and interaction with proteins.
  • Enzyme assays: Adenine sulfate can be used as a substrate or inhibitor in enzyme assays, particularly those involving kinases and phosphatases that modify nucleotides. This helps understand enzyme mechanisms and their roles in cellular processes. [Source: ]

Animal Models:

  • Chronic kidney disease (CKD) research: Adenine administration in animal models can induce CKD characterized by kidney damage and gastrointestinal dysfunction. This model helps study the mechanisms and potential therapeutic targets for CKD. [Source: ]
  • Energy metabolism studies: Adenine nucleotides, including adenosine triphosphate (ATP), play a central role in cellular energy metabolism. Studying adenine metabolism in animal models provides insights into energy homeostasis and related diseases. [Source: ]

Other Applications:

  • Food additive: In some countries, adenine sulfate is used as a flavor enhancer in food due to its umami taste. However, its safety as a food additive remains under debate.
  • Antimicrobial agent: Adenine sulfate shows antibacterial and antifungal properties against some pathogens. However, further research is needed to determine its potential therapeutic applications. [Source: ]

Adenine sulfate is a chemical compound with the molecular formula C10H12N10O4S. It is a derivative of adenine, which is a purine nucleobase essential for various biological processes. Adenine itself plays a crucial role in cellular respiration as a component of adenosine triphosphate, the primary energy carrier in cells. The addition of a sulfate group to adenine enhances its biochemical properties, making it useful in various applications, including molecular biology and biochemistry .

In biological systems, adenine derived from adenine sulfate plays a critical role:

  • DNA Replication: During DNA replication, adenine pairs with thymine through hydrogen bonds, ensuring accurate copying of the genetic code [].
  • RNA Transcription: In RNA transcription, adenine pairs with uracil in the newly synthesized RNA molecule, carrying the genetic information from DNA [].
  • Energy Transfer: Adenine-containing nucleotides like ATP act as the primary energy currency in cells, transferring energy for various cellular processes [].
, primarily due to its functional groups. It can undergo phosphorylation and dephosphorylation reactions, which are essential for its role in energy transfer and signaling within cells. Additionally, adenine sulfate can react with other nucleotides and nucleobases, facilitating the synthesis of nucleic acids during transcription and replication processes .

Adenine sulfate exhibits significant biological activity. It acts as a regulatory molecule involved in cellular signaling pathways. Its role in the synthesis of ribonucleic acid and deoxyribonucleic acid is critical for cell proliferation and function. Furthermore, adenine sulfate has been shown to influence metabolic pathways by participating in the synthesis of coenzymes and other essential biomolecules .

Adenine sulfate can be synthesized through various methods:

  • Chemical Synthesis: This involves the direct sulfation of adenine using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield adenine sulfate.
  • Biological Synthesis: Certain microorganisms can produce adenine sulfate through metabolic pathways involving sulfur-containing compounds.
  • Enzymatic Methods: Specific enzymes can catalyze the transfer of sulfate groups to adenine, allowing for more selective synthesis under mild conditions .

Adenine sulfate has diverse applications in scientific research and industry:

  • Molecular Biology: Used as a substrate for synthesizing ribonucleic acid and deoxyribonucleic acid.
  • Biochemical Assays: Serves as a reagent in assays that measure enzyme activity or cellular proliferation.
  • Pharmaceuticals: Potentially utilized in drug formulations targeting metabolic disorders or cellular signaling pathways .

Research on adenine sulfate interactions has revealed its potential effects on various biological systems. Studies indicate that it can modulate enzyme activities and influence cellular responses to different stimuli. Its interactions with other nucleotides and proteins are crucial for understanding its role in metabolic regulation and signal transduction pathways .

Adenine sulfate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
Adenosine TriphosphateC10H12N5O13P3Contains three phosphate groups; primary energy carrier
Adenosine MonophosphateC10H12N5O7PSingle phosphate group; involved in energy transfer
Cytosine SulfateC4H5N3O4SPyrimidine base; involved in different metabolic pathways
Guanine SulfateC5H5N5O4SAnother purine derivative; plays roles in RNA synthesis

Uniqueness of Adenine Sulfate

Adenine sulfate's unique feature lies in its dual role as both a purine base and a sulfate donor, which enhances its biochemical versatility compared to other similar compounds. Its ability to participate in both energy transfer and regulatory processes makes it particularly valuable in biochemical research .

Role in Cytokinin Biosynthesis and Plant Hormone Signaling Networks

Adenine sulfate functions as a precursor in the biosynthesis of cytokinins, a class of plant hormones central to growth regulation and developmental plasticity. Cytokinins are N⁶-substituted adenine derivatives that modulate processes such as cell division, shoot initiation, and leaf senescence [3]. In plant tissue cultures, adenine sulfate supplementation enhances organogenesis and shoot proliferation by serving as a substrate for cytokinin synthesis. For instance, in Anethum graveolens (dill), exogenous adenine sulfate at optimized concentrations promoted in vitro shoot regeneration and flowering, critical for pharmaceutical applications [1]. Similarly, studies on Aloe vera demonstrated improved plantlet regeneration from callus cultures when adenine sulfate was included in growth media, highlighting its role in sustaining cytokinin pools [1].

The molecular machinery for cytokinin biosynthesis involves adenylate-isopentenyltransferases (IPTs), which catalyze the transfer of an isopentenyl group to adenine derivatives. While adenine sulfate itself is not directly isopentenylated, its incorporation into adenosine phosphates provides the adenine backbone necessary for cytokinin formation [3]. Genetic analyses in Arabidopsis thaliana reveal that perturbations in adenine metabolism alter cytokinin sensitivity, as seen in mutants of histidine kinase receptors (AHK2, AHK3, AHK4), which mediate cytokinin signal transduction [3]. These receptors exhibit functional redundancy, with AHK4 predominantly regulating root growth and shoot regeneration, while AHK3 modulates chlorophyll retention and photomorphogenesis [3]. The interplay between adenine sulfate availability and cytokinin receptor activity underscores its significance in maintaining hormone homeostasis.

Adenine Sulfate as a Precursor in ATP and NAD+ Metabolic Cascades

Adenine sulfate contributes to the biosynthesis of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD⁺), two cofactors essential for energy transfer and redox reactions. The adenine moiety of adenine sulfate integrates into the purine salvage pathway, where it is phosphorylated to form adenosine monophosphate (AMP), a direct precursor to ATP [5]. In erythrocytes, which lack de novo nucleotide synthesis, salvage pathways reliant on adenine recycling are critical for ATP regeneration. Computational models of erythrocyte metabolism identify four distinct adenine salvage routes, with the most efficient yielding an ATP/glucose ratio of 3:10 [5]. This metabolic flexibility ensures energy stability under varying substrate availabilities.

NAD⁺ synthesis similarly depends on adenine derivatives. The enzyme adenine phosphoribosyltransferase (APRTase) catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) to AMP, which is subsequently incorporated into NAD⁺ via the Preiss-Handler pathway [6]. APRTase deficiency disrupts NAD⁺ homeostasis, impairing cellular processes such as DNA repair and mitochondrial respiration. Structural studies of APRTase in Arabidopsis reveal conserved binding sites for adenine and PRPP, emphasizing the enzyme’s role in linking adenine sulfate metabolism to NAD⁺ production [6].

Metabolic RoleKey EnzymesProductsBiological Impact
Cytokinin biosynthesisAdenylate-isopentenyltransferasesIsopentenyladenine-type cytokininsRegulation of cell division and organogenesis [1] [3]
ATP salvage pathwayAdenine phosphoribosyltransferaseAMP, ATPEnergy homeostasis in erythrocytes [5] [6]
NAD⁺ synthesisNicotinamide mononucleotide adenylyltransferaseNAD⁺Redox balance and DNA repair [6]

Intermediary Metabolism: Transamination and Transsulfuration Pathways

Adenine sulfate participates in sulfur metabolism through transsulfuration pathways, which mediate the transfer of sulfur-containing groups between molecules. The sulfate group in adenine sulfate can be assimilated into cysteine via adenylyl-sulfate (APS) reductase, an enzyme catalyzing the reduction of APS to sulfite and AMP [4]. This reaction represents the rate-limiting step in sulfate assimilation, bridging inorganic sulfur to organic metabolites like glutathione and coenzyme A. In Arabidopsis, APS reductase isoforms (APR1, APR2, APR3) exhibit tissue-specific expression, with APR2 dominating in shoots and roots under sulfur-limited conditions [4].

Transamination reactions further integrate adenine sulfate into nitrogen metabolism. The enzyme adenine aminohydrolase deaminates adenine to hypoxanthine, releasing ammonium for incorporation into glutamate via glutamine synthetase. This pathway links purine catabolism to nitrogen recycling, particularly in senescing tissues where cytokinin degradation releases free adenine [3]. Additionally, the interconversion of adenine and adenosine through adenosine deaminase modulates cellular AMP levels, influencing energy charge and purine salvage efficiency [5].

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

368.07637008 g/mol

Monoisotopic Mass

368.07637008 g/mol

Heavy Atom Count

25

UNII

741GJF3K9M

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (41.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

321-30-2

Wikipedia

Adenine sulfate

General Manufacturing Information

9H-Purin-6-amine, sulfate (2:1): ACTIVE

Dates

Modify: 2023-09-13
Berg, J. M. NAD+, FAD, and Coenzyme A Are Formed from ATP. 5th ed. New York: W.H. Freeman, 2002. Print.

Explore Compound Types